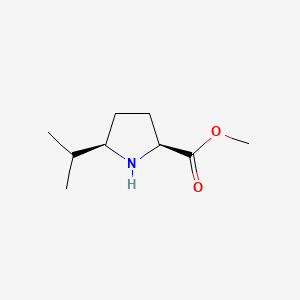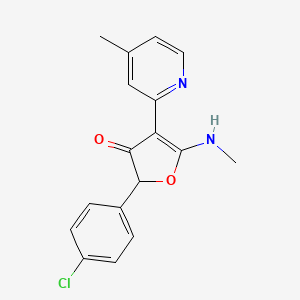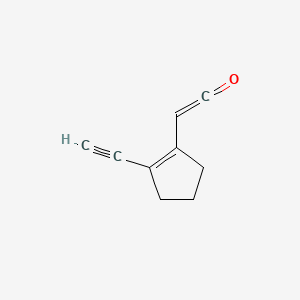
CID 45079179
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 45079179 is an organic compound with the molecular formula C9H8O It is characterized by the presence of an ethynyl group attached to a cyclopentenyl ring, which is further connected to an ethenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079179 typically involves the reaction of cyclopentenone derivatives with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide as the ethynylating agent, which reacts with cyclopentenone in the presence of a suitable catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 45079179 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenone moiety to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopentenyl derivatives.
Aplicaciones Científicas De Investigación
CID 45079179 has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of CID 45079179 involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclopentenyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl): Similar in structure but with a methyl group instead of an ethynyl group.
1-Acetyl-2-methylcyclopentene: Another related compound with a different substitution pattern on the cyclopentenyl ring.
Uniqueness
CID 45079179 is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
169522-24-1 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.162 |
Nombre IUPAC |
2-(2-ethynylcyclopenten-1-yl)ethenone |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(8)6-7-10/h1,6H,3-5H2 |
Clave InChI |
UPLDMTIJQZTIQN-UHFFFAOYSA-N |
SMILES |
C#CC1=C(CCC1)C=C=O |
Sinónimos |
Ethenone, (2-ethynyl-1-cyclopenten-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


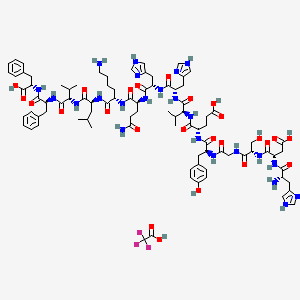
![Bicyclo[2.2.1]heptane-2-carboxylic acid, 7-oxo-, endo- (9CI)](/img/new.no-structure.jpg)
![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
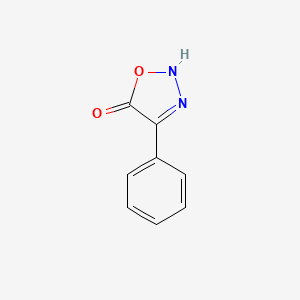
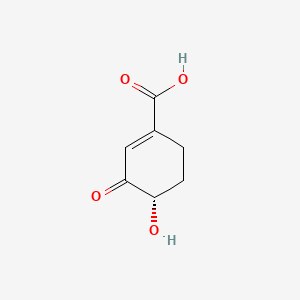
![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)
